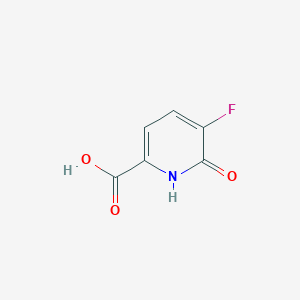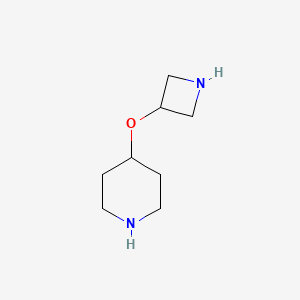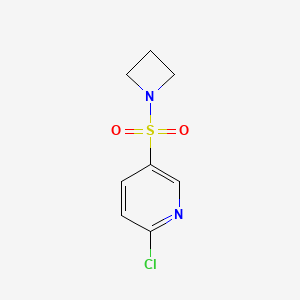
5-(Azetidine-1-sulfonyl)-2-chloropyridine
Vue d'ensemble
Description
5-(Azetidine-1-sulfonyl)-2-chloropyridine, also known as 5-ASCP, is a heterocyclic compound containing an azetidine ring and a sulfonyl group. It is a versatile building block for the synthesis of a wide range of organic compounds. In the past decade, 5-ASCP has gained increasing attention due to its potential applications in medicinal chemistry, materials science and biochemistry. This article provides an overview of 5-ASCP synthesis, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Synthesis of Heterocyclic Compounds : Azetidine derivatives, including those related to 5-(Azetidine-1-sulfonyl)-2-chloropyridine, have been utilized in the synthesis of various heterocyclic compounds. For instance, N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives undergo a gold-catalyzed rearrangement to produce 2,5-disubstituted pyrroles, a process confirmed through kinetic studies and organogold intermediate trapping (Pertschi et al., 2017).
Development of Pharmaceutical Agents : Azetidine derivatives have been explored for their potential in drug development. Ethyl 6-aminonicotinate acyl sulfonamides, potent antagonists of the P2Y12 receptor, demonstrate significant potency in residual platelet count assays. Their pharmacokinetic parameters and therapeutic indices suggest their potential as candidate drugs (Bach et al., 2013).
Ring Expansion Techniques in Organic Chemistry : The transformation of 2-(α-hydroxyalkyl)azetidines into pyrrolidines has been achieved through a series of rearrangements, indicating a method for generating functionalized pyrrolidines from azetidine derivatives (Durrat et al., 2008).
Antimicrobial Applications : Certain azetidine-based compounds, like 4-(4-Chlorophenyl)-3-chloro-1-{4-[5-(Substituted phenyl)-1-(phenylsulfonyl)-4,5-dihydro-pyrazol-3-yl]phenyl}azetidin-2-one, have been synthesized and tested for their antibacterial and antifungal activities. These compounds demonstrate significant potential as antimicrobial agents (Shah et al., 2014).
Applications in Receptor Antagonism : Aryl pyridyl sulfones, including azetidine derivatives, have been investigated for their binding properties to 5-HT(6) receptors. These compounds have shown potential as antagonists, suggesting therapeutic possibilities in the treatment of cognitive deficits (Riemer et al., 2003).
Synthesis of Sulfonyl Azides : Azetidine derivatives have been used in the improved synthesis of sulfonyl azides, which are significant in organic chemistry for radical azidating and radical cyclizations of enynes (Widyan, 2021).
Antiviral and Antimicrobial Research : Substituted phenyl azetidine-2-one sulphonyl derivatives have been synthesized and evaluated for their antimicrobial and antiviral properties. Some of these compounds have shown promising results against pathogenic viruses and bacteria, indicating their potential in addressing infectious diseases (Mandal et al., 2020).
Propriétés
IUPAC Name |
5-(azetidin-1-ylsulfonyl)-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c9-8-3-2-7(6-10-8)14(12,13)11-4-1-5-11/h2-3,6H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCYKXUVYFQOKBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)S(=O)(=O)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azetidine-1-sulfonyl)-2-chloropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



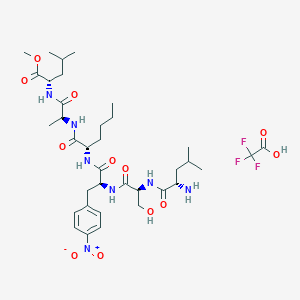
![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1450570.png)
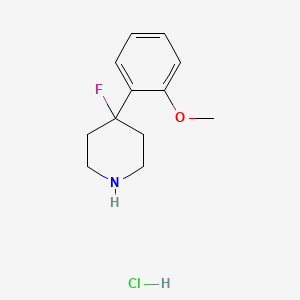
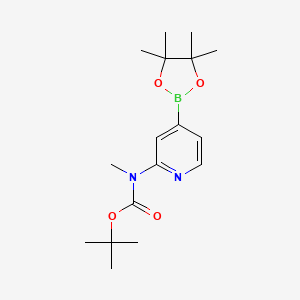
![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1450575.png)
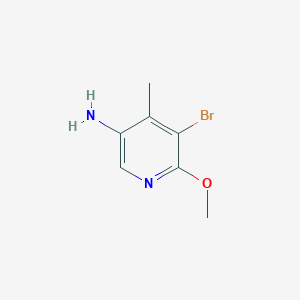
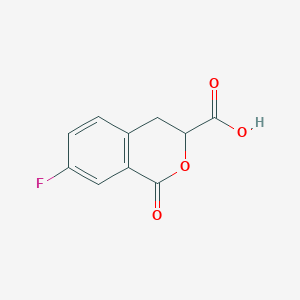
![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)
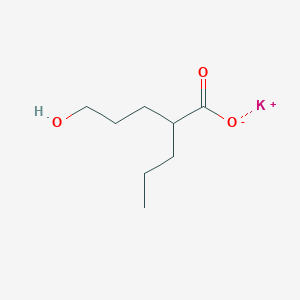
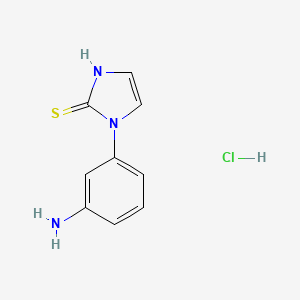
![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)
